

Application Notes and Protocols for In Vitro Sulfisoxazole Susceptibility Testing

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Compound of Interest

Compound Name: Sulfisoxazole

Cat. No.: B1429319

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Introduction

Sulfisoxazole is a sulfonamide antibiotic that inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA). Accurate in vitro susceptibility testing is crucial for determining its efficacy against bacterial isolates and for guiding clinical therapy. These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to sulfisoxazole using standardized methods such as broth microdilution and disk diffusion.

Key Principles of Sulfonamide Susceptibility Testing

It is important to note that in vitro sulfonamide susceptibility tests may not always be reliable.^[1] Test results must be carefully correlated with bacteriological and clinical responses.^[1] A significant factor affecting the accuracy of sulfonamide susceptibility testing is the presence of inhibitors, primarily thymidine, in the test medium.^[2] Mueller-Hinton medium used for testing should be low in these inhibitors. Some lots may require the addition of thymidine phosphorylase or lysed horse blood to reduce thymidine levels.^[2]

Data Presentation: Interpretive Criteria and Quality Control Ranges

The following tables summarize the minimum inhibitory concentration (MIC) and zone diameter breakpoints for sulfisoxazole based on guidelines from the Clinical and Laboratory Standards

Institute (CLSI). It is important to consult the latest CLSI M100 documents for the most current information, as breakpoints can be revised.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 1: Sulfisoxazole MIC Breakpoints (µg/mL)

Organism Group	Susceptible (S)	Intermediate (I)	Resistant (R)
Enterobacterales	≤256	N/A	≥512

Note: N/A indicates that no MIC range for intermediate susceptibility exists. Breakpoints are based on available data and may be subject to change. Always refer to the latest CLSI M100 guidelines.

Table 2: Sulfisoxazole Disk Diffusion Zone Diameter Breakpoints (mm) for a 300 µg disk

Organism Group	Susceptible (S)	Intermediate (I)	Resistant (R)
Enterobacterales	≥17	13-16	≤12

Note: These are representative values. Actual zone diameters and interpretations should be based on current CLSI guidelines.

Table 3: Quality Control Ranges for Sulfisoxazole

Quality Control Strain	ATCC Number	Method	Disk Content	MIC Range (µg/mL)	Zone Diameter Range (mm)
Escherichia coli	25922	Broth Microdilution	-	8 - 64	-
Disk Diffusion	300 µg	-	17 - 25		
Staphylococcus aureus	25923	Broth Microdilution	-	32 - 128	-
Disk Diffusion	300 µg	-	15 - 23		
Pseudomonas aeruginosa	27853	Broth Microdilution	-	>512	-
Disk Diffusion	300 µg	-	≤12		

Source: Representative values.[\[10\]](#) Actual MICs and zone diameters should be determined experimentally and compared against the ranges provided in the current CLSI M100 document.

Experimental Protocols

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of sulfisoxazole required to inhibit the growth of a microorganism in a liquid medium.[\[11\]](#)

Materials:

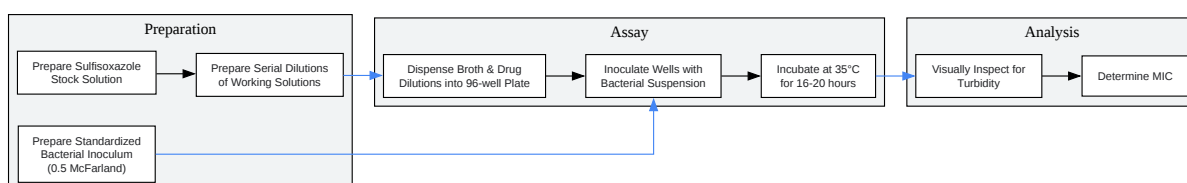
- Sulfisoxazole analytical standard
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland

- Sterile saline or phosphate-buffered saline (PBS)
- Incubator ($35 \pm 2^{\circ}\text{C}$)
- Multipipettor

Protocol:

- Preparation of Sulfisoxazole Stock Solution: Prepare a stock solution of sulfisoxazole in DMSO at a concentration at least 10 times the highest concentration to be tested.
- Preparation of Working Solutions: Create a series of working solutions by diluting the stock solution in CAMHB.
- Plate Preparation:
 - Dispense 100 μL of CAMHB into all wells of a 96-well microtiter plate.
 - Add 100 μL of the highest concentration sulfisoxazole working solution to the first well of each row to be tested.
 - Perform a two-fold serial dilution by transferring 100 μL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard the final 100 μL from the tenth well.
 - Reserve wells 11 and 12 for controls:
 - Growth Control (Well 11): 100 μL of CAMHB with 5 μL of bacterial inoculum (no drug).
 - Sterility Control (Well 12): 100 μL of uninoculated CAMHB.
- Inoculation:
 - Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline or PBS.
 - Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.

- Add 5 μL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 105 μL .
- Incubation: Seal the plate and incubate at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.[10]
- Reading and Interpreting Results:
 - After incubation, visually inspect the plate for turbidity.
 - The MIC is the lowest concentration of sulfisoxazole at which there is no visible growth. [10]
 - The growth control well should show distinct turbidity, and the sterility control well should remain clear.[10]



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Broth Microdilution Workflow

Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.[10]

Materials:

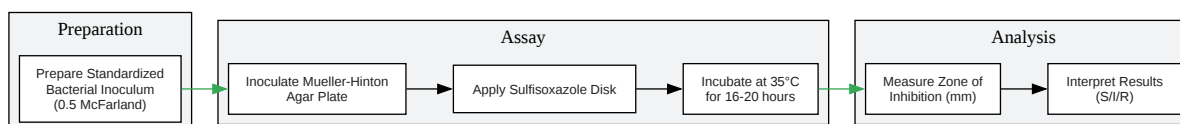
- Sulfisoxazole impregnated paper disks (e.g., 300 μg)

- Mueller-Hinton Agar (MHA) plates
- Bacterial strains
- Sterile saline or PBS
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Incubator ($35 \pm 2^{\circ}\text{C}$)
- Ruler or caliper

Protocol:

- Preparation of Inoculum:
 - Select several colonies of the test organism and suspend them in sterile saline or PBS.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[\[9\]](#)
- Inoculation of Agar Plate:
 - Dip a sterile cotton swab into the standardized bacterial suspension.[\[9\]](#)
 - Remove excess liquid by pressing the swab against the inside of the tube.[\[9\]](#)
 - Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.[\[9\]](#)
 - Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[\[9\]](#)
- Application of Disks:
 - Aseptically apply the sulfisoxazole disk(s) to the surface of the inoculated agar plate.
 - Gently press the disks to ensure complete contact with the agar.

- Incubation:
 - Invert the plates and incubate at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Reading and Interpreting Results:
 - After incubation, measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter using a ruler or caliper.
 - Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameter to the breakpoints listed in Table 2.



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